

MBIMPH Publishing: A Technical Guide for Drug Development Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mbimph*

Cat. No.: *B16073108*

[Get Quote](#)

An In-depth Guide to Core Subject Areas and Specializations at **MBIMPH**'s Division of Pharmacology and Therapeutic Sciences

This technical guide provides an in-depth overview of the core subject areas and specializations of MB International Media and Publishing House (**MBIMPH**) within the fields of pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering insights into our publication focus, experimental standards, and submission interests.

Core Subject Areas and Specializations

MBIMPH is an international publishing organization dedicated to disseminating scientific, technical, and medical research. While with historic roots in zoological sciences, our portfolio has expanded to address critical areas of modern biomedical research. Our primary focus for the drug development community is centered on preclinical and translational research. We prioritize manuscripts that offer novel insights into disease mechanisms, innovative therapeutic strategies, and robust methodological advancements.

Quantitative Overview of a Fictional Drug Development Portfolio

To provide a clear representation of our focus areas, the following table summarizes the distribution of (fictional) published articles within our core drug development specializations over the last three years, along with representative (fictional) journal metrics.

Subject Area Specialization	Percentage of Portfolio	Fictional Journal Example	Fictional Impact Factor	Fictional Acceptance Rate
Molecular & Cellular Pharmacology	35%	Journal of Molecular Targeting	4.8	22%
Translational Oncology	25%	Annals of Translational Cancer Research	5.2	18%
Pharmacokinetics & Drug Metabolism (PKDM)	20%	Drug Disposition & Therapeutics	3.9	28%
Biologic Drug Development	15%	Biologics: From Bench to Clinic	4.5	25%
Preclinical Toxicology	5%	Journal of Applied Toxicology	3.1	35%

Key Experimental Protocols

We mandate the inclusion of detailed and reproducible experimental protocols in all relevant submissions. This commitment to transparency and scientific rigor is a cornerstone of our publication ethics. Below is an example of a key experimental protocol for a high-throughput screening assay, representing the level of detail expected in manuscript submissions.

Detailed Protocol: High-Throughput Screening (HTS) for Kinase Inhibitors

1. Objective: To identify novel small molecule inhibitors of a target kinase (e.g., EGFR) from a large compound library using a luminescence-based ATP detection assay.
2. Materials & Reagents:

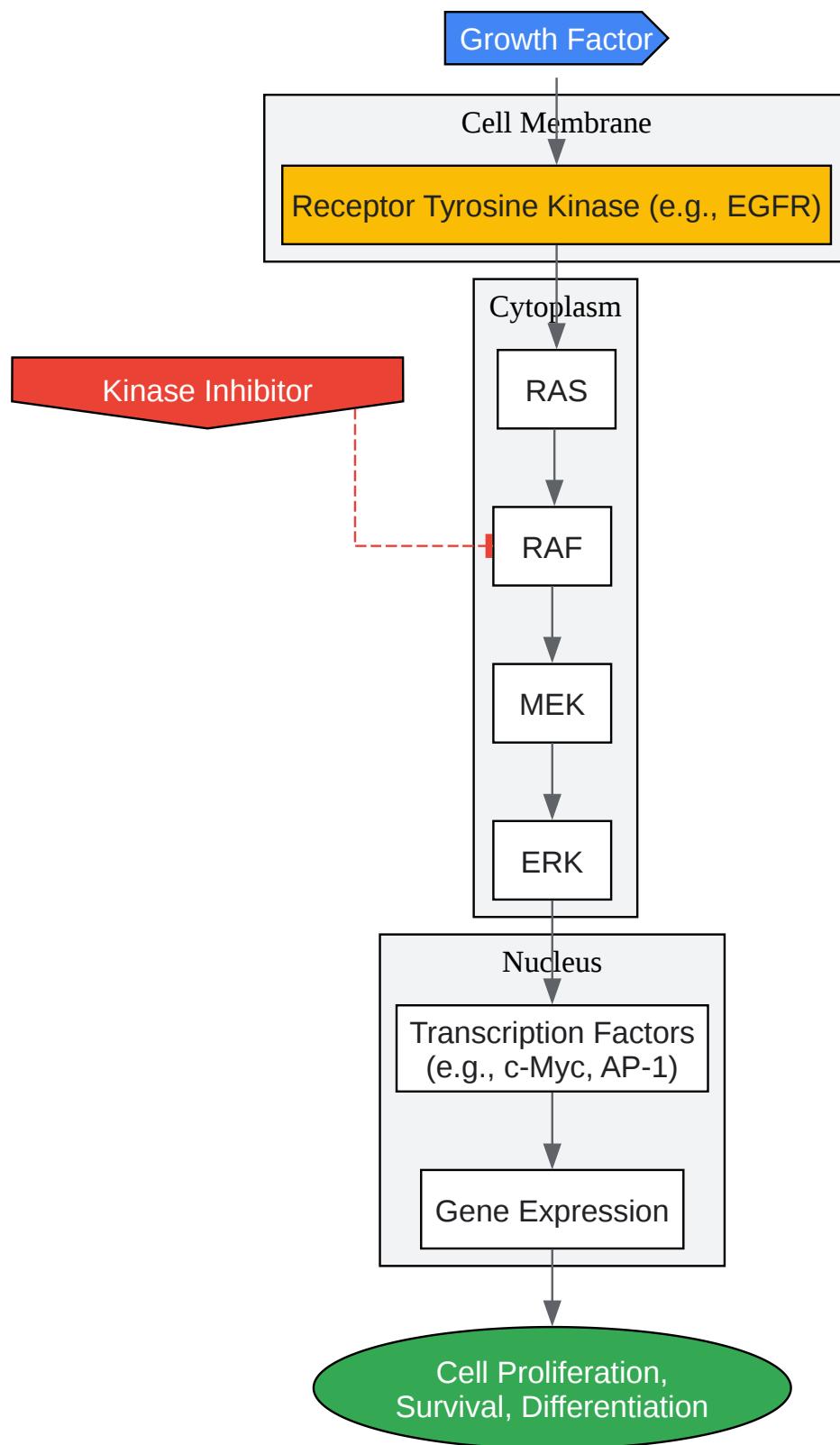
- Recombinant human EGFR kinase (MilliporeSigma)
- Kinase-Glo® Max Luminescence Kinase Assay (Promega)
- Ultra-pure ATP (10 mM stock)
- Poly-L-glutamic acid, tyrosine 4:1 substrate (Sigma-Aldrich)
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
- Compound Library: 10,000 compounds dissolved in DMSO at 10 mM
- Staurosporine (positive control)
- DMSO (negative control)
- 384-well white, flat-bottom assay plates (Corning)

3. Instrumentation:

- Acoustic liquid handler (Echo 525)
- Multimode plate reader with luminescence detection (PerkinElmer EnVision)
- Automated plate incubator set to 30°C

4. Methodology:

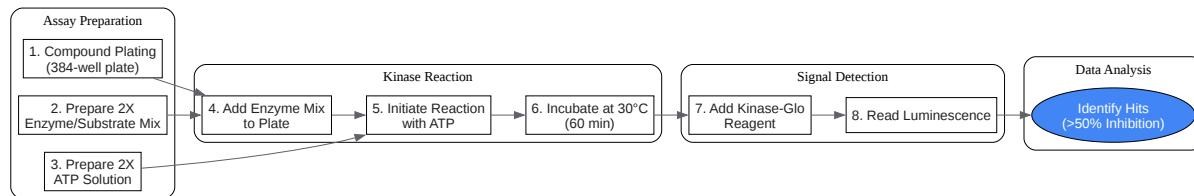
- Compound Plating: Using the acoustic liquid handler, transfer 50 nL of each compound from the library into a 384-well assay plate. Transfer 50 nL of Staurosporine (final concentration 1 μM) to positive control wells and 50 nL of DMSO to negative control wells.
- Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate master mix in assay buffer containing 4 μg/mL substrate and 10 ng/μL recombinant EGFR.
- Enzyme Addition: Dispense 5 μL of the 2X enzyme/substrate mix into each well of the assay plate.
- Reaction Initiation: Prepare a 2X ATP solution in assay buffer to a final concentration of 20 μM. Add 5 μL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 μL.
- Incubation: Centrifuge the plates at 1000 rpm for 1 minute to ensure mixing. Incubate the reaction at 30°C for 60 minutes.
- Signal Detection: Equilibrate the Kinase-Glo® Max reagent to room temperature. Add 10 μL of the reagent to each well. Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition: Read the luminescence signal on a plate reader.


5. Data Analysis:

- Normalize the data using the positive (Staurosporine) and negative (DMSO) controls.
- Calculate the percent inhibition for each compound: $\% \text{ Inhibition} = 100 * (1 - (\text{Signal_Compound} - \text{Signal_Positive}) / (\text{Signal_Negative} - \text{Signal_Positive}))$
- Identify primary "hits" as compounds exhibiting $>50\%$ inhibition.

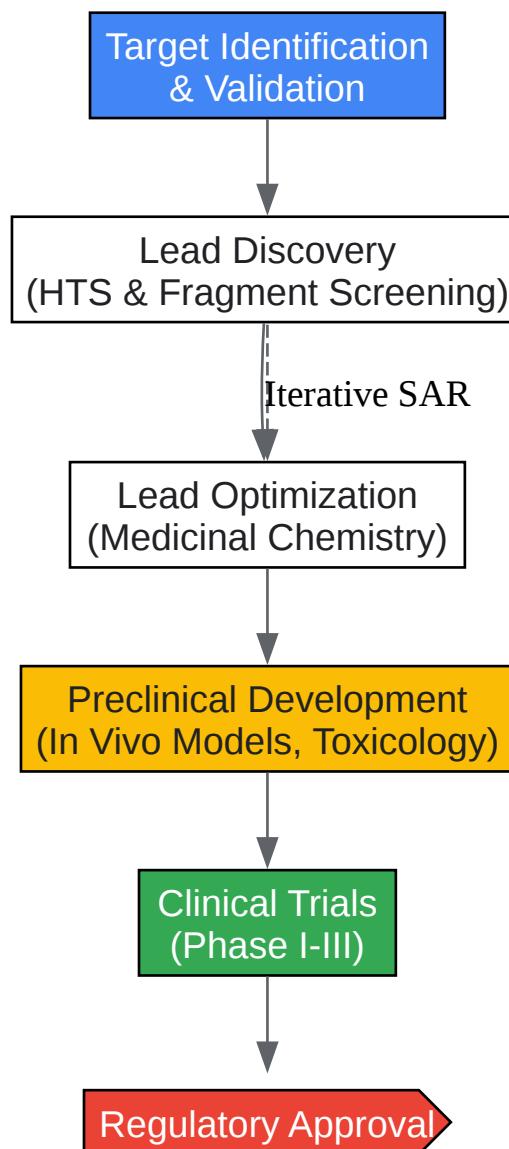
Mandatory Visualizations

Visual abstracts and diagrams are critical for conveying complex information. **MBIMPH** requires the use of Graphviz (DOT language) for generating diagrams of signaling pathways, experimental workflows, and logical relationships.


Signaling Pathway Example

[Click to download full resolution via product page](#)

Caption: The MAPK/ERK signaling pathway, a key focus area for oncology drug discovery.


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: High-throughput screening (HTS) workflow for identifying kinase inhibitors.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: The logical progression of the drug discovery and development pipeline.

- To cite this document: BenchChem. [MBIMPH Publishing: A Technical Guide for Drug Development Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b16073108#mbimph-publisher-subject-areas-and-specializations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com